Ethylmelamine

説明

Ethylmelamine (also known as ethylmethylamine) is an organic compound with the chemical formula C3H9N. It is a colorless liquid that is miscible with water and has a low boiling point. This compound is used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of a variety of industrial products, including adhesives, coatings, and lubricants.

科学的研究の応用

1. Cancer Therapy Applications Hexamethylmelamine (HMM), a derivative of melamine, has been extensively studied for its role in cancer therapy. It has demonstrated a wide spectrum of activity against solid tumors, with notable effectiveness in ovarian cancer, lymphomas, and carcinoma of the cervix. Additionally, its activity extends to bronchogenic carcinoma and breast cancer. This compound, when used in chemotherapy, has shown promise due to its lack of cross-resistance with other alkylating agents, expanding therapeutic options for certain cancers (Legha, Slavik, & Carter, 1976).

2. Antitumor Activity and Toxicities Research has identified Hexamthis compound as an s-triazine with significant antitumor activity, first noted in murine tumor models. While clinical studies have revealed its effectiveness against various tumor types, the exact role of this drug in cancer treatment, especially in relation to other treatments, remains to be fully defined. Its toxicity profile, predominantly gastrointestinal and neurological, has been a focus in understanding its clinical utility (Foster, Harding, Leyland-Jones, & Hoth, 1986).

3. Mechanism of Action Studies In vitro studies have contributed significantly to our understanding of Hexamthis compound's mechanism of action. These studies reveal that while HMM itself is not very toxic, it is metabolized in the liver into cytotoxic products. This correlation between the drug's demethylation and its antitumor activity suggests a complex mechanism of action, which is still an area of active research (Rutty & Connors, 1977).

4. Use in Lung Cancer Treatment The efficacy of Hexamthis compound in lung cancer treatment has been investigated, with particular emphasis on its role in treating bronchial carcinoma. The drug's effectiveness against human lung tumors in immune deprived mice models suggests its potential utility in lung cancer chemotherapy (Mitchley, Clarke, Connors, & Neville, 1975).

5. Role in Ovarian Cancer Therapy Hexamthis compound has been evaluated specifically for its role in the treatment of ovarian cancer. Studies indicate that it can induce complete response and provide an extended disease-free interval without maintenance chemotherapy, particularly in patients with epithelial origin ovarian cancers (Wharton, Rutledge, Smith, Herson, & Hodge, 1979).

6. Transformation in Aquatic Animals A study on the transformation of melamine in aquatic animals demonstrated that melamine in water could be absorbed by aquatic animals. In this study, tilapia fish and winkles were used as test subjects, providing a scientific basis for understanding melamine's transformation in organisms (Yin-min, 2014).

7. Impact on Plant Growth Research on melatonin's impact on plant growth, especially under stress conditions like waterlogging, has shown that it can reprogram polyamine and ethylene metabolism, improving stress tolerance. This study, focused on alfalfa, indicates that similar compounds can have significant effects on plant growth and stress response mechanisms (Zhang, Liu, Zhang, Liu, Li, & Hu, 2019).

特性

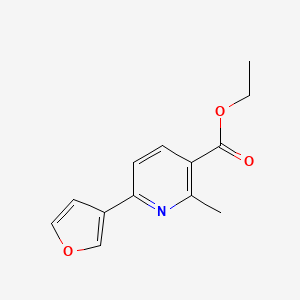

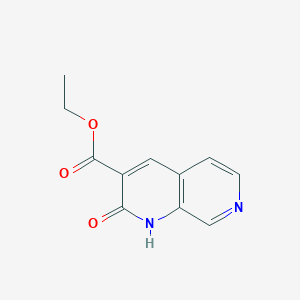

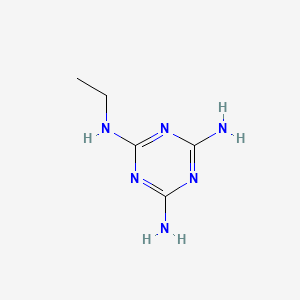

IUPAC Name |

2-N-ethyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N6/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H5,6,7,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMSRQMGUCRAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274719 | |

| Record name | 2,4-diamino-6-ethylamino-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5606-23-5 | |

| Record name | NSC298103 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-diamino-6-ethylamino-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde](/img/structure/B3065603.png)